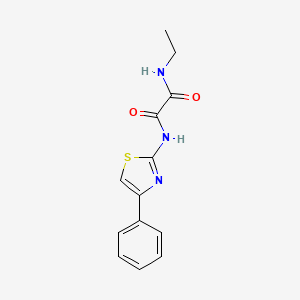
N-Ethyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide typically involves the reaction of ethylamine with 4-phenyl-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Explored for its anticancer activity, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-4-phenyl-1,3-thiazol-2-amine: Another thiazole derivative with similar structural features but different substituents.
N-(thiazol-2-yl)benzenesulfonamides: Compounds that combine thiazole and sulfonamide groups, known for their antibacterial activity.
Uniqueness
N-Ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and oxalamide moieties contribute to its solubility and reactivity, making it a versatile compound for various applications. Additionally, its thiazole ring imparts significant biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-ethyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C13H13N3O2S/c1-2-14-11(17)12(18)16-13-15-10(8-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,17)(H,15,16,18) |
InChI Key |
YWYOOSJGOYSUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















